molecular formula C23H26N2O3 B12914299 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- CAS No. 112392-92-4

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl-

Cat. No.: B12914299
CAS No.: 112392-92-4
M. Wt: 378.5 g/mol
InChI Key: NBXRUJBJSYDTRT-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of isoquinoline derivatives, followed by functional group modifications to introduce the diethylamino propyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino propyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

CAS No.

112392-92-4

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[3-(diethylamino)propyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H26N2O3/c1-3-24(4-2)15-10-16-25-21(23(27)28)20(17-11-6-5-7-12-17)18-13-8-9-14-19(18)22(25)26/h5-9,11-14H,3-4,10,15-16H2,1-2H3,(H,27,28)

InChI Key

NBXRUJBJSYDTRT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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